Ethyl 5-bromo-2-chloronicotinate
Overview
Description
Ethyl 5-bromo-2-chloronicotinate is an organic compound with the molecular formula C8H7BrClNO2. It is a derivative of nicotinic acid, featuring both bromine and chlorine substituents on the pyridine ring. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-2-chloronicotinate can be synthesized through several methods. One common approach involves the bromination and chlorination of nicotinic acid derivatives. The reaction typically requires the use of bromine and chlorine sources under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale bromination and chlorination reactions. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-2-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters are commonly employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups onto the pyridine ring.
Scientific Research Applications
Ethyl 5-bromo-2-chloronicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-chloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen substituents on the pyridine ring can enhance binding affinity and selectivity, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-bromo-2-chloronicotinate can be compared with other halogenated nicotinic acid derivatives:
Ethyl 5-bromo-2-fluoronicotinate: Similar structure but with a fluorine atom instead of chlorine, potentially offering different reactivity and biological activity.
Ethyl 5-chloro-2-bromonicotinate: An isomer with reversed positions of bromine and chlorine, which may affect its chemical properties and applications.
Ethyl 5-bromo-2-iodonicotinate:
These comparisons highlight the unique properties of this compound, particularly its balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-bromo-2-chloropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMNMQNTTWFKAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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